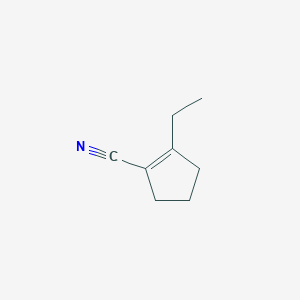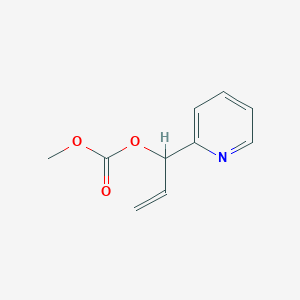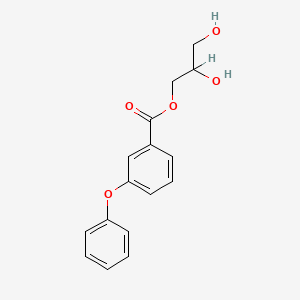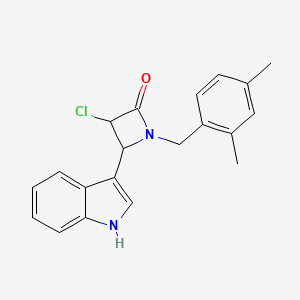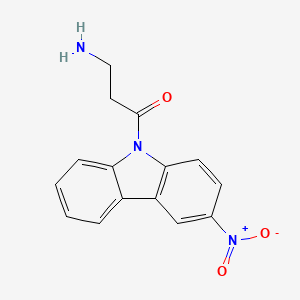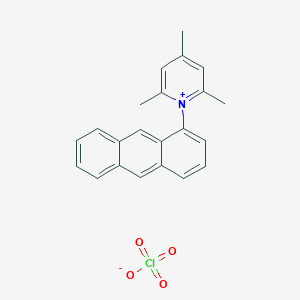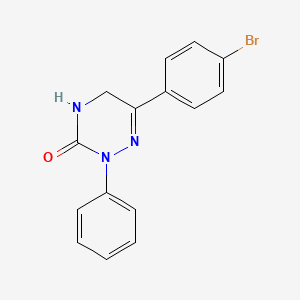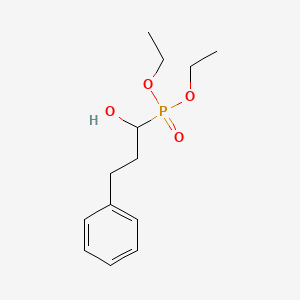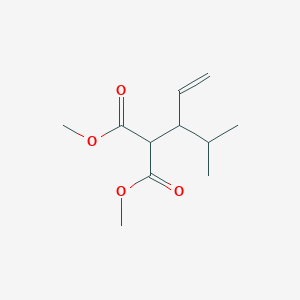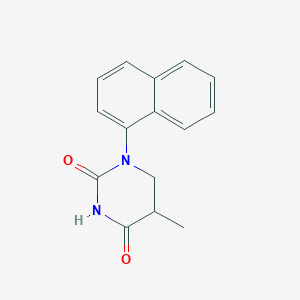![molecular formula C20H20O4 B14408704 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 81345-42-8](/img/structure/B14408704.png)
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C20H20O4 It is a derivative of phenoxyethyl methacrylate and is known for its unique chemical structure, which includes a phenylacetyl group attached to a phenoxyethyl moiety
Méthodes De Préparation
The synthesis of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves several steps. One common synthetic route starts with the reaction of phenoxyethanol with methacrylic acid in the presence of a catalyst to form phenoxyethyl methacrylate. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenylacetyl group can be replaced by other nucleophiles.
Applications De Recherche Scientifique
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The methacrylate group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Comparaison Avec Des Composés Similaires
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Phenoxyethyl methacrylate: Lacks the phenylacetyl group, resulting in different chemical and physical properties.
Phenylacetyl chloride: Used as a precursor in the synthesis of the target compound.
Methacrylic acid: Another precursor used in the synthesis process.
Propriétés
Numéro CAS |
81345-42-8 |
|---|---|
Formule moléculaire |
C20H20O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[4-(2-phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H20O4/c1-15(2)20(22)24-13-12-23-18-10-8-17(9-11-18)19(21)14-16-6-4-3-5-7-16/h3-11H,1,12-14H2,2H3 |
Clé InChI |
ZZCWBPNDTFWPBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


